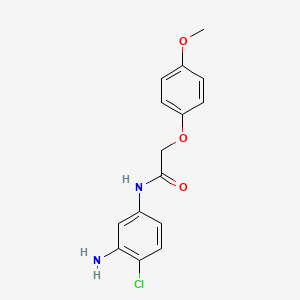

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide

CAS No.: 1020054-57-2

Cat. No.: VC3032934

Molecular Formula: C15H15ClN2O3

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020054-57-2 |

|---|---|

| Molecular Formula | C15H15ClN2O3 |

| Molecular Weight | 306.74 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19) |

| Standard InChI Key | UYKQNHNRQYRFOS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N |

Introduction

Chemical Properties and Structure

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by its distinct molecular structure containing both an amino group and a chloro substituent on one phenyl ring, and a methoxy group on another phenoxy ring attached to an acetamide backbone. The compound belongs to the class of acetamide derivatives that have garnered significant attention in pharmaceutical research due to their versatile biological activities.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide:

| Property | Value |

|---|---|

| IUPAC Name | N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide |

| Molecular Formula | C₁₅H₁₅ClN₂O₃ |

| Molecular Weight | 306.75 g/mol |

| CAS Number | 1020054-57-2 |

| MDL Number | MFCD09997329 |

| Standard InChI | InChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19) |

| Standard InChIKey | UYKQNHNRQYRFOS-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N |

| PubChem Compound | 28306627 |

The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity, including an amino group, a chloro substituent, a methoxy group, and an acetamide linkage.

Structural Characteristics

The molecular structure of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide consists of three main components:

-

A 3-amino-4-chlorophenyl group

-

A 4-methoxyphenoxy group

-

An acetamide linker connecting these two aromatic systems

This unique structural arrangement creates a compound with interesting physicochemical properties and potential for hydrogen bonding and other intermolecular interactions that may contribute to its biological activity.

Applications in Research and Medicine

Biomedical Research Applications

Beyond pharmaceutical applications, this compound may serve important functions in biomedical research:

-

As a molecular probe for studying biological pathways

-

As an intermediate in the synthesis of more complex bioactive molecules

-

As a tool for understanding structure-activity relationships in drug development

Structural Analogs and Related Compounds

Key Structural Analogs

Several related compounds share structural similarities with N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide | Not specified | C₁₅H₁₇ClN₂O₂ | Contains 2,6-dimethylphenoxy instead of 4-methoxyphenoxy group |

| N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide | 50671-00-6 | C₂₄H₃₃ClN₂O₂ | Contains 2,4-di-tert-pentylphenoxy instead of 4-methoxyphenoxy group |

| N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide | 62095-66-3 | C₁₅H₁₄ClNO₂ | Lacks amino group; contains 4-methylphenoxy instead of 4-methoxyphenoxy group |

| N-(3-Amino-4-chlorophenyl)acetamide | 51867-83-5 | C₈H₉ClN₂O | Lacks the phenoxy moiety entirely |

| 3-Amino-4-Methoxy Acetanilide | Not specified | C₉H₁₂N₂O₂ | Contains methoxy instead of chloro group |

These structural analogs provide valuable information for structure-activity relationship studies and may help in understanding the biological activity profile of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide.

Structure-Activity Relationships

The biological activity of acetamide derivatives can be significantly influenced by substitution patterns on the aromatic rings. For example:

-

Position of substituents: The presence of the amino group at the 3-position and chloro at the 4-position of the phenyl ring may contribute to specific biological activities

-

Nature of substituents: The electron-donating methoxy group on the phenoxy moiety can influence the compound's electron distribution and binding properties

-

Linker region: The acetamide linkage serves as a hydrogen bond donor/acceptor, potentially crucial for interaction with biological targets

Future Research Directions

Computational Studies

Computational approaches could provide valuable insights into the properties and potential applications of this compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume